molecular formula C23H17FN2O2 B2582280 (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327183-78-7

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2582280
CAS RN: 1327183-78-7
M. Wt: 372.399
InChI Key: LEJNPCBKWJMOOD-RWEWTDSWSA-N
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Description

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been reported to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that the compound can inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. It has also been reported to modulate the levels of reactive oxygen species (ROS) and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can modulate the levels of various biochemical and physiological parameters. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes. The compound has also been shown to reduce the levels of ROS and lipid peroxidation products.

Advantages and Limitations for Lab Experiments

The advantages of using (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide in lab experiments are its high purity and yield, and its potential applications in various fields of scientific research. However, the limitations of using the compound are its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research on (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide. Some of these include:
1. Studying the compound's potential applications in the treatment of neurodegenerative diseases.
2. Investigating the compound's mechanism of action and its interaction with various enzymes and signaling pathways.
3. Developing new synthetic methods for the compound that are more cost-effective and environmentally friendly.
4. Studying the compound's potential applications in the development of new drugs for cancer and inflammation.
Conclusion:
In conclusion, (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been reported to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. The mechanism of action of the compound is not fully understood, and there are several future directions for research on the compound.

Synthesis Methods

The synthesis of (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves the reaction of 2-aminobenzophenone with 2-fluoro-5-methylbenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been reported to have a high yield and purity.

properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c1-15-11-12-19(24)20(13-15)26-23-18(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJNPCBKWJMOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

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